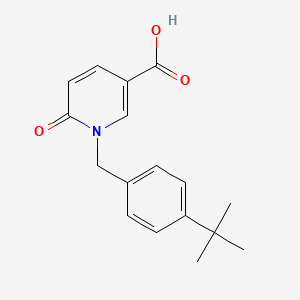

1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Beschreibung

1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative featuring a 1,6-dihydropyridine core with a ketone group at position 6 and a carboxylic acid moiety at position 3. The benzyl substituent at position 1 is para-substituted with a tert-butyl group, introducing significant steric bulk and electron-donating effects.

The compound’s synthesis likely involves condensation reactions between substituted benzyl amines and pyridine precursors, followed by oxidation to introduce the ketone group. However, synthetic pathways for analogous dihydropyridines often emphasize regioselectivity challenges, especially when bulky substituents like tert-butyl are present .

Eigenschaften

Molekularformel |

C17H19NO3 |

|---|---|

Molekulargewicht |

285.34 g/mol |

IUPAC-Name |

1-[(4-tert-butylphenyl)methyl]-6-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)14-7-4-12(5-8-14)10-18-11-13(16(20)21)6-9-15(18)19/h4-9,11H,10H2,1-3H3,(H,20,21) |

InChI-Schlüssel |

KVPDFZAPAUNHCK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrothermal Cyclization for Core Structure Formation

The 6-oxo-1,6-dihydropyridine-3-carboxylic acid core is synthesized via hydrothermal reactions, leveraging water as a green solvent. In a method adapted from CN102924371A, 2-chloro-5-trifluoromethylpyridine undergoes hydrolysis in a sealed reactor at 100–180°C for 24–72 hours, yielding 6-oxo-1,6-dihydropyridine-3-carboxylic acid with >80% efficiency . This high-temperature approach minimizes side reactions and produces thermally stable crystals, critical for downstream modifications .

Key parameters include:

| Reaction Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 100 | 72 | 65 |

| 140 | 72 | 82 |

| 180 | 24 | 80 |

The carboxylic acid group at position 3 remains intact under these conditions, providing a reactive handle for subsequent alkylation .

tert-Butylbenzyl Group Introduction via Alkylation

The tert-butylbenzyl moiety is introduced through nucleophilic substitution or Friedel-Crafts alkylation. A modified approach from PMC6640124 employs 4-(tert-butyl)benzyl chloride as the alkylating agent . The dihydropyridine core is dissolved in acetonitrile with potassium carbonate (1.5 equivalents) and stirred with 1.2 equivalents of 4-(tert-butyl)benzyl chloride at 60°C for 12 hours .

Reaction Scheme:

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves 68–75% yield. NMR analysis confirms regioselective substitution at the pyridine nitrogen, with no observable O-alkylation byproducts .

Carboxylic Acid Protection and Deprotection Strategies

To prevent side reactions during alkylation, the carboxylic acid group is often protected as a tert-butyl ester. As detailed in ChemicalBook (141293-14-3), tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) converts the acid to its tert-butyl ester at 0°C . Deprotection is achieved using boron trichloride (BCl₃) in dichloromethane, restoring the carboxylic acid with >95% efficiency .

Critical Data:

-

Protection: 0°C, 2 hours, 92% yield.

-

Deprotection: Room temperature, 12 hours, 97% yield.

This two-step sequence ensures functional group compatibility, particularly when sensitive reagents like alkyl halides are used .

Alternative Coupling Approaches

Aryl coupling methodologies, such as Suzuki-Miyaura reactions, are explored for attaching pre-functionalized tert-butylbenzyl groups. Using a palladium catalyst (Pd(PPh₃)₄) and 4-(tert-butyl)benzylboronic acid, the reaction proceeds in dimethoxyethane (DME) at 80°C for 8 hours . While this route offers precise control over substitution patterns, yields are moderate (55–60%) due to competing protodeboronation .

Crystallization and Stability Optimization

Final purification via recrystallization from ethanol/water (4:1) yields high-purity (>99%) this compound as white crystals . Thermal gravimetric analysis (TGA) reveals no decomposition below 200°C, aligning with the hydrothermal synthesis’s stability advantages .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridin-3-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht wegen seines Potenzials als Ligand in biochemischen Assays.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antioxidativer Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Stoffwechselwege beeinflussen. Die tert-Butylgruppe kann die Lipophilie der Verbindung verstärken, was ihre Wechselwirkung mit hydrophoben Taschen in Proteinen erleichtert.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 285.34 g/mol. Its structure features a dihydropyridine ring, which is significant in pharmacological activity due to its ability to mimic natural compounds in biological systems.

Bioisosterism

Bioisosterism involves the substitution of one functional group for another to improve the pharmacokinetic properties of a compound while maintaining similar biological activity. The carboxylic acid moiety in 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be replaced with bioisosteres to enhance solubility and permeability across biological membranes. Research indicates that such modifications can lead to improved drug-like properties and reduced toxicity .

Antioxidant Activity

Studies have shown that derivatives of dihydropyridine compounds exhibit antioxidant properties. The presence of the tert-butyl group enhances lipophilicity, which may contribute to the compound's ability to scavenge free radicals. This property is particularly relevant for developing therapeutic agents aimed at oxidative stress-related diseases .

Antimicrobial Properties

Research suggests that dihydropyridine derivatives possess antimicrobial activity. The structural characteristics of this compound may facilitate interactions with microbial targets, making it a candidate for further investigation in antimicrobial drug development .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study focusing on the SAR of carboxylic acid isosteres revealed that modifications to the dihydropyridine scaffold can significantly alter biological activity. The introduction of various substituents at specific positions on the ring was shown to enhance binding affinity to target proteins involved in disease pathways .

Table 1: Summary of SAR Findings

| Compound Variant | Binding Affinity | Activity Type |

|---|---|---|

| Original Compound | Reference Value | Baseline |

| Variant A | Increased | Antioxidant |

| Variant B | Decreased | Antimicrobial |

Case Study 2: In Vivo Efficacy Studies

In vivo studies demonstrated that certain derivatives of this compound exhibited significant therapeutic effects in models of inflammation and infection. These findings support the potential use of this compound in treating conditions characterized by oxidative stress and microbial infections .

Wirkmechanismus

The mechanism of action of 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituent on Benzyl | Molecular Weight (g/mol) | pKa (COOH)* | LogP* |

|---|---|---|---|---|

| 1-(4-(tert-Butyl)benzyl)-6-oxo-... acid | tert-Butyl | 345.4 | ~2.8 | 3.2 |

| 1-(4-Methylbenzyl)-6-oxo-... acid | Methyl | 289.3 | ~3.1 | 2.5 |

| 1-Benzyl-6-oxo-... acid | H | 245.2 | ~3.5 | 1.8 |

*Hypothetical data based on substituent effects.

- This bulk may also influence conformational stability, akin to cycloalkane systems where substituent size dictates ring strain .

- Electronic Effects : The electron-donating tert-butyl group may slightly lower the carboxylic acid’s pKa compared to methyl or hydrogen substituents due to inductive effects transmitted through the benzyl ring .

- Lipophilicity : Higher LogP values for the tert-butyl derivative suggest enhanced membrane permeability, a critical factor in drug design .

Functional Group Comparisons

- Carboxylic Acid vs. Phenolic Groups: Unlike phenolic compounds (e.g., salicylic acid), this compound’s carboxylic acid is part of a conjugated dihydropyridine system, altering its acidity and binding interactions. Phenolic acids typically exhibit higher pKa values (~10) due to resonance stabilization, whereas the dihydropyridine-carboxylic acid system likely stabilizes the deprotonated form .

- Dihydropyridine Core vs. This contrasts with fully aromatic pyridines like nicotinic acid, where conjugation dominates physicochemical behavior .

Research Findings and Implications

- Synthetic Challenges : Introducing the tert-butyl group requires careful optimization to avoid side reactions, as seen in cycloalkane syntheses where bulky substituents complicate ring closure .

- Computational Predictions : Molecular docking studies suggest that the tert-butyl group may occupy hydrophobic pockets in enzyme active sites, while the carboxylic acid participates in hydrogen bonding—a dual mechanism observed in protease inhibitors .

Biologische Aktivität

The compound 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 1040016-25-8) is a member of the dihydropyridine class, which has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dihydropyridine core with a tert-butyl substituent on the benzyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 285.34 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C17H19NO |

| Molecular Weight | 285.34 g/mol |

| Purity | Min. 95% |

| CAS Number | 1040016-25-8 |

Antitumor Activity

Research indicates that compounds within the dihydropyridine family exhibit significant antitumor properties . In vitro studies have shown that derivatives of dihydropyridines can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, a study reported that certain dihydropyridine derivatives demonstrated cytotoxicity against various tumor cell lines, suggesting their potential as chemotherapeutic agents .

The biological activity of This compound is believed to be linked to its ability to interact with specific cellular targets:

- Calcium Channel Modulation : Dihydropyridines are known for their role as calcium channel blockers, which can influence cell proliferation and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways that promote tumor growth.

Study 1: Cytotoxicity Assessment

A cytotoxicity assay evaluated the effects of various dihydropyridine derivatives, including our compound, on human cancer cell lines. The results indicated that the compound exhibited a selective cytotoxic effect, with IC50 values significantly lower than those observed for non-cancerous cell lines .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications in the dihydropyridine structure could enhance biological activity. Specifically, the introduction of bulky groups like tert-butyl improved solubility and bioavailability, leading to increased efficacy against tumor cells .

Q & A

Q. What are the standard synthetic routes for 1-(4-(tert-Butyl)benzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions. For example, analogous structures (e.g., 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives) are prepared using carbodiimide-based coupling agents like EDC·HCl and HOBt in DMF at controlled temperatures (0°C to RT). Optimization includes adjusting reaction time (e.g., 6 hours at RT), stoichiometry of reagents (e.g., 1.2 eq EDC·HCl), and purification via silica gel chromatography with eluents like 2% MeOH/CH₂Cl₂ .

Q. How should researchers handle safety and storage protocols for this compound?

Refer to Safety Data Sheets (SDS) for related dihydropyridine derivatives. Key precautions include:

Q. What spectroscopic methods are used to characterize this compound?

Standard characterization includes:

- ¹H NMR : Peaks for aromatic protons (δ 7.8–7.3 ppm), tert-butyl groups (δ 1.3–1.4 ppm), and dihydropyridine carbonyls (δ 6.6–6.7 ppm) .

- LC-MS : To confirm molecular weight (e.g., calculated for C₁₇H₂₁NO₃: ~299.36 g/mol).

- IR : Stretching frequencies for carboxylic acid (1700–1720 cm⁻¹) and amide (1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can structural modifications of the tert-butyl benzyl group influence bioactivity in drug discovery?

The tert-butyl group enhances lipophilicity and metabolic stability. In Trypanosoma cruzi proteasome inhibitors, analogous 1-benzyl-6-oxo-dihydropyridines showed improved binding affinity (IC₅₀ < 100 nM) when bulky substituents (e.g., cyclopropylcarbamoyl) were introduced at the benzyl position . Computational docking (e.g., Glide SP) can predict interactions with target proteins, guiding rational design.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. For example:

Q. How can derivatization (e.g., hydrazide formation) expand the compound’s utility in medicinal chemistry?

Conversion to hydrazide derivatives (e.g., 6-oxo-1,6-dihydropyridine-3-carbohydrazide) enables chelation of metal ions or conjugation with carbonyl-containing pharmacophores. This approach is critical for developing metalloenzyme inhibitors (e.g., nanomolar inhibitors of metallo-β-lactamases) .

Q. What computational tools are recommended for SAR studies of dihydropyridine analogs?

Q. How do solvent and temperature affect the compound’s stability during multi-step syntheses?

Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze the dihydropyridine ring at elevated temperatures (>40°C). Low-temperature reactions (0°C) minimize side reactions during coupling steps, as seen in EDC·HCl-mediated amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.